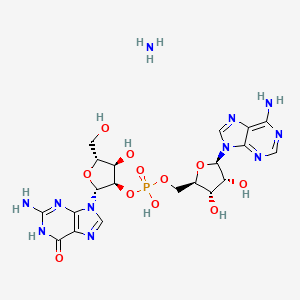![molecular formula C14H19N3O2 B13817542 tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate](/img/structure/B13817542.png)
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate is a heterocyclic compound with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol . This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
Métodos De Preparación
The synthesis of tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate typically involves the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor.
Mecanismo De Acción
The mechanism of action of tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various signaling pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest its role in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
tert-Butyl(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl(1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate: This compound has a similar structure but differs in the position of the substituent on the pyridine ring.
tert-Butyl(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-yl)ethylcarbamate: This compound has a different substitution pattern and is used in different synthetic applications.
tert-Butyl(5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate: The presence of a fluorine atom in this compound imparts different chemical properties and reactivity.
Propiedades
Fórmula molecular |
C14H19N3O2 |
|---|---|
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
tert-butyl N-methyl-N-(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate |
InChI |
InChI=1S/C14H19N3O2/c1-9-6-10-11(8-16-12(10)15-7-9)17(5)13(18)19-14(2,3)4/h6-8H,1-5H3,(H,15,16) |
Clave InChI |
HGHOFTFKXDXQPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(NC=C2N(C)C(=O)OC(C)(C)C)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)

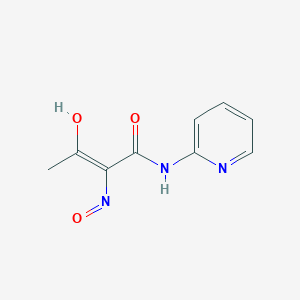
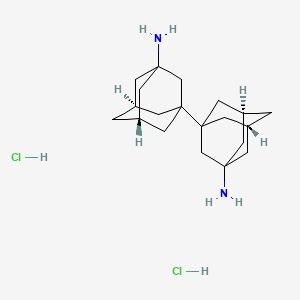
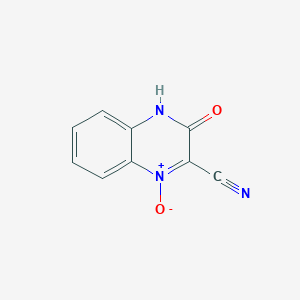
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
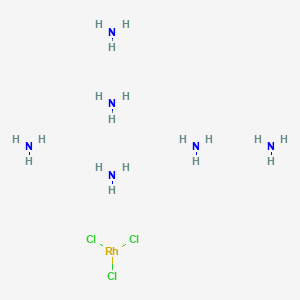

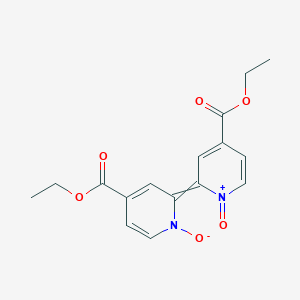
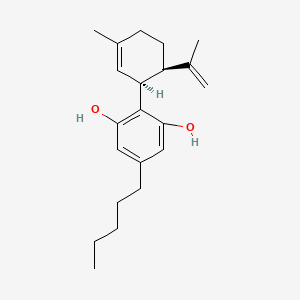
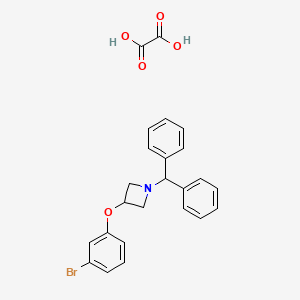
![3-[(Carboxymethyl)[(heptadecafluorooctyl)sulfonyl]amino]propyltrimethylammonium hydroxide](/img/structure/B13817518.png)
